molecular formula C9H6ClFN2O B2735841 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 110704-45-5

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2735841
CAS No.: 110704-45-5
M. Wt: 212.61
InChI Key: OUTFQFIWFLMIOE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (CAS: 110704-45-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 2-fluorophenyl group at position 3 . The 1,2,4-oxadiazole moiety is a pharmacophoric scaffold widely explored in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding . This compound is synthesized via microwave-assisted methods or conventional nucleophilic substitution, achieving yields up to 80% . Its structure is confirmed by spectral data (¹H NMR: δ 4.75 ppm for chloromethyl; ESI-MS: m/z 195 [M+H]⁺) . The chloromethyl group provides a reactive site for further functionalization, while the 2-fluorophenyl substituent enhances lipophilicity and influences target binding .

Properties

IUPAC Name

5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTFQFIWFLMIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-45-5
Record name 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 2-fluorobenzoyl chloride. This intermediate then reacts with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with chloroacetyl chloride to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution due to the electron-withdrawing effect of the oxadiazole ring, which polarizes the C–Cl bond. Common nucleophiles include cyanides, amines, and phenols, yielding functionalized derivatives.

Key Examples:

NucleophileReagents/ConditionsProductYieldReference
KCNCH₃CN, room temperature, 24 hours3-(2-Fluorophenyl)-5-(cyanomethyl)-1,2,4-oxadiazole85%
5-FluorocytosineDMF, K₂CO₃, 60°C, 2 hours4-Amino-5-fluoro-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyrimidin-2(1H)-one72%
Phenol derivativesAcetone, K₂CO₃, 100°C, 3 hours3-(2-Fluorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole65–89%

Mechanism : The reaction proceeds via an SN2 pathway , where the nucleophile attacks the electrophilic chloromethyl carbon, displacing chloride. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .

Oxidation Reactions

The oxadiazole ring can be oxidized to form N-oxide derivatives, altering electronic properties and biological activity.

Experimental Conditions:

Oxidizing AgentConditionsProduct
H₂O₂Acidic or basic aqueous medium3-(2-Fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole N-oxide
KMnO₄Aqueous H₂SO₄, 0–5°COxadiazole ring-opened products

Oxidation with H₂O₂ selectively targets the oxadiazole ring’s nitrogen atoms, forming stable N-oxides. Stronger oxidants like KMnO₄ may cleave the ring, producing carboxylic acid derivatives.

Reduction Reactions

Reduction of the oxadiazole ring or chloromethyl group generates amines or thioethers, expanding utility in drug design.

Examples:

Reducing AgentConditionsProduct
LiAlH₄Anhydrous THF, reflux3-(2-Fluorophenyl)-5-(aminomethyl)-1,2,4-oxadiazole
NaBH₄/CS₂Methanol, 50°C3-(2-Fluorophenyl)-5-(methylthio)-1,2,4-oxadiazole

LiAlH₄ reduces the oxadiazole ring to form a diamine, while NaBH₄ with CS₂ converts the chloromethyl group to a thioether.

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling to form carbon–carbon bonds.

Suzuki–Miyaura Coupling:

ReagentsConditionsProduct
Pd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C3-(2-Fluorophenyl)-5-(aryl/alkyl-methyl)-1,2,4-oxadiazole

This method enables the introduction of aryl or alkyl groups, enhancing structural diversity for pharmaceutical screening.

Comparative Reaction Analysis

Reaction TypeRate (Relative)Primary Factors Influencing Reactivity
Nucleophilic SubstitutionHighSolvent polarity, nucleophile strength
OxidationModerateOxidizing agent strength, pH
ReductionLow to moderateReducing agent selectivity, temperature

Scientific Research Applications

Pharmacological Applications

  • Metabotropic Glutamate Receptor Modulation
    • Recent studies have explored the potential of 1,2,4-oxadiazole derivatives, including 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole, as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds demonstrated significant anxiolytic and antipsychotic-like properties in animal models. For instance, specific derivatives exhibited EC50 values ranging from 282 to 656 nM for mGlu4 receptor modulation .
    Compound IDActivity TypeEC50 (nM)
    62mGlu4 PAM282
    60mGlu4 PAM656
  • Antibacterial Activity
    • The oxadiazole ring system has been recognized for its antibacterial properties. A study focused on synthesizing various oxadiazole derivatives indicated that compounds containing the oxadiazole moiety exhibited significant antibacterial activity against a range of bacterial strains .
  • Farnesoid X Receptor Antagonism
    • Another promising application involves the use of oxadiazole derivatives as farnesoid X receptor antagonists. These compounds have shown potential in managing metabolic disorders by modulating bile acid signaling pathways .

Case Studies

  • Study on mGlu4 Receptor Modulators
    • A comprehensive evaluation of oxadiazole derivatives revealed that certain compounds not only acted as positive allosteric modulators but also possessed favorable pharmacokinetic profiles. The study highlighted compound 62's comparable effects to clozapine in reducing head twitch responses in animal models .
  • Antibacterial Screening
    • In a systematic investigation of various oxadiazole derivatives for antibacterial activity, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features, physicochemical properties, and biological activities of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole with analogous compounds:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula CAS Number Key Properties/Activities References
This compound 2-fluorophenyl chloromethyl C₉H₅ClFN₂O 110704-45-5 High reactivity (chloromethyl); moderate lipophilicity
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl chloromethyl C₉H₆ClN₂O N/A Lower lipophilicity; used as intermediate
5-(Chloromethyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 4-CF₃-phenyl chloromethyl C₁₀H₅ClF₃N₂O 844498-80-2 Enhanced electron-withdrawing effects; improved metabolic stability
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole 3-fluorophenyl chloromethyl C₉H₅ClFN₂O 601484-33-7 Altered binding affinity due to fluorine position
5-(Chloromethyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole Thiophen-3-yl chloromethyl C₇H₅ClN₂OS 184970-24-9 Increased polarity; potential for π-π stacking
Ataluren (PTC124) 5-(2-fluorophenyl) benzoic acid C₁₅H₉F₂N₃O₃ 775304-57-9 Clinically approved for nonsense mutation readthrough
5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) 5-Cl-pyridin-2-yl 3-Cl-thiophen-2-yl C₁₁H₅Cl₂N₃OS N/A Apoptosis inducer; in vivo antitumor activity (MX-1 model)

Impact of Substituents on Properties

  • Position 3 Modifications: Fluorophenyl Isomers: The 2-fluorophenyl group in the target compound offers steric hindrance and moderate electron-withdrawing effects compared to 3- or 4-fluorophenyl analogs. For example, 3-(3-fluorophenyl) derivatives exhibit altered binding in receptor models due to fluorine's meta-position . Heterocyclic Substituents: Thiophen-3-yl (CAS 184970-24-9) introduces sulfur-based polarity, favoring interactions with cysteine-rich protein domains .
  • Position 5 Modifications: Chloromethyl vs. Benzoic Acid (Ataluren): Ataluren’s benzoic acid group enables hydrogen bonding with ribosomal proteins, critical for nonsense mutation readthrough, whereas the chloromethyl group in the target compound is a synthetic handle for prodrug development . Chlorothiophene (Compound 4l): The 3-chlorothiophene substituent in 4l correlates with apoptosis induction via TIP47 inhibition, highlighting the importance of halogenated heterocycles in anticancer activity .

Key Research Findings

  • Thermal Stability : Derivatives combining 1,2,4-oxadiazole with 1,2,5-oxadiazole rings (e.g., in energetic materials) exhibit superior thermal stability (decomposition >200°C), though this is less relevant for pharmaceutical applications .
  • Positional Effects of Fluorine : 2-Fluorophenyl-substituted compounds show higher membrane permeability than 4-fluoro analogs due to reduced dipole moments .
  • Reactivity of Chloromethyl Group : The chloromethyl group undergoes nucleophilic substitution with amines or thiols, enabling conjugation with targeting moieties (e.g., antibodies or peptides) .

Biological Activity

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H6_6ClFN2_2O
  • Molecular Weight : 212.61 g/mol
  • CAS Number : 110704-45-5
  • Purity : Typically >98% .

Synthesis of this compound

The synthesis of this oxadiazole derivative generally involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The presence of halogen substituents such as chlorine and fluorine enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values for these compounds often fall within the micromolar range, indicating potent activity .
CompoundCell LineIC50_{50} (µM)
This compoundMCF-70.65
Similar oxadiazole derivativeHeLa2.41

The mechanism by which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.
  • Topoisomerase Inhibition : Some studies suggest that oxadiazole derivatives may inhibit topoisomerase I activity, a crucial enzyme involved in DNA replication and repair .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary evaluations indicate that oxadiazole derivatives can exhibit antibacterial and antifungal properties:

  • Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function .

Study on Anticancer Activity

In a recent study focused on a library of oxadiazole derivatives:

  • Researchers synthesized several new compounds and tested their antiproliferative activity against human tumor cell lines.
  • The findings indicated that certain derivatives exhibited superior cytotoxicity compared to established chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of oxadiazole derivatives:

  • A series of compounds were tested against common pathogens.
  • Results showed significant inhibition zones in bacterial cultures treated with these derivatives, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the standard spectroscopic techniques for confirming the structure and purity of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole?

The compound is typically characterized using a combination of IR spectroscopy (to identify functional groups like C-Cl and C=N), ¹H and ¹³C NMR (to confirm substituent positions and chloromethyl group integration), mass spectrometry (for molecular ion verification), and elemental analysis (to validate stoichiometry). For example, in related oxadiazole derivatives, NMR signals for the chloromethyl group appear as singlets near δ 4.5–4.8 ppm in ¹H spectra, while fluorophenyl protons show distinct splitting patterns .

Q. How can synthetic protocols for this compound be optimized to improve yield?

Optimization involves varying reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C for cyclization steps), and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions). Pre-activation of intermediates, such as amidoximes, prior to cyclization with chloromethylating agents (e.g., chloroacetyl chloride) can enhance reaction efficiency. Parallel monitoring via TLC or HPLC ensures intermediate stability .

Q. What safety protocols are critical when handling chloromethyl-containing oxadiazoles?

Chloromethyl groups are alkylating agents and potential carcinogens. Use fume hoods , nitrile gloves , and chemical-resistant lab coats . Avoid inhalation and skin contact. Waste should be neutralized with 10% sodium thiosulfate before disposal. Emergency protocols for spills (e.g., immediate absorption with vermiculite) must be established .

Advanced Research Questions

Q. How can conflicting NMR data for the fluorophenyl and chloromethyl groups be resolved?

Discrepancies in splitting patterns or chemical shifts may arise from solvent effects or conformational dynamics. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Computational modeling (DFT or MD simulations) can predict preferred conformers and validate experimental data. For example, coupling constants (J values) between fluorophenyl protons and adjacent carbons can be cross-checked with DFT-calculated dihedral angles .

Q. What strategies are effective for determining the crystal structure of fluorophenyl-substituted oxadiazoles?

Single-crystal X-ray diffraction is the gold standard. Crystallize the compound in a solvent mixture (e.g., EtOH/CHCl₃) to obtain high-quality crystals. Refinement parameters (R factor < 0.05) and data-to-parameter ratios (>15:1) ensure accuracy. The fluorophenyl ring’s planarity and chloromethyl group orientation can be analyzed using software like SHELXL or OLEX2 .

Q. How do substituents on the oxadiazole ring influence electronic properties and reactivity?

Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the oxadiazole ring, enhancing nucleophilic substitution at the chloromethyl position. Hammett constants (σ) for substituents correlate with reaction rates in SN2 mechanisms. For instance, 2-fluorophenyl groups (σ ≈ 0.78) accelerate substitution compared to non-fluorinated analogs. UV-vis spectroscopy can quantify π→π* transitions affected by substituents .

Q. What computational methods predict the bioactivity of derivatives of this compound?

Structure-activity relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) identify key interactions with biological targets. For example, fluorophenyl groups enhance lipophilicity (logP), improving membrane permeability, while chloromethyl groups enable covalent binding to cysteine residues in enzymes. MD simulations (NAMD/GROMACS) assess binding stability over time .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in mass spectral fragmentation patterns?

Discrepancies may arise from in-source decay or adduct formation. Compare experimental spectra with high-resolution MS (HRMS) data and simulated isotopic patterns (e.g., using ChemCalc). For chloromethyl derivatives, expect [M+2]⁺ peaks (³⁷Cl isotope) at ~33% intensity relative to [M]⁺. Contaminants can be ruled out via HPLC purification .

Q. Why might elemental analysis results deviate from theoretical values for this compound?

Impurities (e.g., unreacted starting materials or solvent residues) are common causes. Recrystallize the compound multiple times and re-analyze. For C₉H₆ClFN₂O, carbon and nitrogen percentages should align within ±0.3% of calculated values. Combustion analysis under oxygen-rich conditions improves accuracy .

Methodological Guidance

Q. What steps ensure reproducibility in synthesizing fluorophenyl-oxadiazole derivatives?

Document all variables: stoichiometry, solvent purity, and reaction time. Use controlled atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive steps. Validate each intermediate via spectroscopic cross-checks. Publish detailed procedures in open-access repositories (e.g., ChemRxiv) to enable peer validation .

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